N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group and an acetamide linker to a 4-oxoquinazolin-3(4H)-yl moiety. This structure combines two pharmacologically significant heterocycles: the triazole (known for metabolic stability and hydrogen-bonding capacity) and the quinazolinone (associated with kinase inhibition and anticancer activity).
Properties
Molecular Formula |
C20H18N6O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H18N6O3/c1-29-14-8-6-13(7-9-14)10-17-22-20(25-24-17)23-18(27)11-26-12-21-16-5-3-2-4-15(16)19(26)28/h2-9,12H,10-11H2,1H3,(H2,22,23,24,25,27) |
InChI Key |
KKUNKWNTGVAISN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The quinazolinone moiety is often synthesized separately through reactions involving anthranilic acid derivatives and isatoic anhydride. The final step involves coupling the triazole and quinazolinone intermediates under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing purification steps, and employing continuous flow reactors to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has shown significant inhibitory effects against various microorganisms. In vitro studies have documented minimum inhibitory concentration (MIC) values against different strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Candida albicans | 20 |
These results suggest potential clinical applications in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the growth of cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have demonstrated significant growth inhibition percentages against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| MDA-MB-231 | 56.88 |
These findings highlight the potential of this compound as a therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
- Antimicrobial Studies : A study demonstrated that derivatives of triazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their development as potential antibiotics .
- Anticancer Studies : Research has shown that compounds with triazole and quinazoline cores exhibit substantial anticancer activity against various tumors, indicating their promise in cancer therapy .
- Molecular Modeling : Molecular docking studies have provided insights into how this compound interacts with its biological targets at the molecular level, which is essential for optimizing its efficacy .
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The quinazolinone moiety can interact with nucleic acids or proteins, modulating their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Quinazolinone Derivatives with Styryl Substituents ()
Three analogs from share the 4-oxoquinazolin-3(4H)-yl-acetamide scaffold but differ in styryl substituents:
| Compound ID | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Structural Features |
|---|---|---|---|---|---|
| 11m | Benzo[d][1,3]dioxol-5-yl | 455.19 | 314–317 | 29.54 | Electron-rich bicyclic substituent |
| 11n | 3-Methoxyphenyl | 441.47 | 280–282 | 41.20 | Meta-methoxy group on styryl |
| 11o | 4-Methoxyphenyl | ~441.47* | 274–276 | 60.00 | Para-methoxy group on styryl |
Key Observations :
- Melting Points : Benzo[d][1,3]dioxol-substituted 11m exhibits the highest melting point (314–317°C), likely due to enhanced crystallinity from its rigid bicyclic structure. Methoxy-substituted analogs (11n , 11o ) show lower melting points, with the para-substituted 11o having the lowest (274–276°C), suggesting reduced intermolecular interactions .
- Synthetic Yields : The para-methoxy derivative 11o achieves the highest yield (60%), possibly due to favorable electronic effects during condensation reactions compared to 11m (29.54%) and 11n (41.2%) .
- Structural Impact : The electron-donating methoxy groups in 11n and 11o may enhance π-π stacking with biological targets, whereas 11m ’s benzo[d][1,3]dioxol group could improve binding affinity through additional hydrophobic interactions.
Triazole Derivatives with 4-Methoxybenzyl Substituents ()
A study in synthesized compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. While these analogs share the 4-methoxybenzyl-triazole moiety with the target compound, key differences include:
Quinazolinone-Acetamide Hybrids ()
N-(1,3-Benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide () shares the quinazolinone-acetamide framework but differs in:
- Substituents: A 2-hydroxy group replaces the 4-oxo group on quinazolinone, introducing additional hydrogen-bonding capacity. The benzodioxol substituent may enhance solubility compared to the target’s 4-methoxybenzyl group .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following steps outline a general synthetic route:
- Formation of the Triazole Ring : The initial step involves the synthesis of the 1,2,4-triazole moiety through the reaction of 4-methoxybenzylamine with appropriate reagents to form the triazole structure.
- Quinazoline Derivative Synthesis : The quinazoline component is synthesized via cyclization reactions involving anthranilic acid derivatives.
- Final Coupling : The final compound is obtained by coupling the triazole and quinazoline derivatives through acetamide formation.
This synthetic pathway has been optimized in various studies to improve yield and purity, showcasing microwave-assisted methods for enhanced efficiency .
Anticancer Activity
This compound exhibits promising anticancer properties. Research indicates that derivatives containing triazole and quinazoline rings often show significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Enzyme Inhibition
Research has shown that compounds with similar structures can act as effective inhibitors of various enzymes:
- Urease Inhibition : Triazole derivatives have been noted for their ability to inhibit urease, an enzyme linked to several pathologies including kidney stones and gastric infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazole and Quinazoline Moieties : These heterocycles are known for their diverse pharmacological activities. The presence of methoxy groups enhances lipophilicity, improving bioavailability .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar triazole compounds on human cancer cell lines. Results indicated that modifications in substituents significantly affected cytotoxicity levels. The study concluded that compounds with electron-donating groups exhibited higher activity .
Case Study 2: Antimicrobial Properties
In another study focused on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results demonstrated that certain modifications in the triazole ring enhanced antibacterial potency, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
